
1,5-Di(pentan-3-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Di(pentan-3-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two pentan-3-yl groups attached to the 1 and 5 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(pentan-3-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with pentan-3-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and yield. Additionally, purification techniques, such as distillation or chromatography, are employed to isolate the pure compound from the reaction mixture.
化学反应分析
Types of Reactions
1,5-Di(pentan-3-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form naphthalene diols or quinones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to produce naphthalene derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the naphthalene ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthalene diols, naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
科学研究应用
1,5-Di(pentan-3-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,5-Di(pentan-3-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,5-Dimethylnaphthalene: Similar structure with methyl groups instead of pentan-3-yl groups.
1,5-Diethyl-naphthalene: Contains ethyl groups at the 1 and 5 positions.
1,5-Dipropyl-naphthalene: Features propyl groups at the 1 and 5 positions.
Uniqueness
1,5-Di(pentan-3-yl)naphthalene is unique due to the presence of the longer pentan-3-yl chains, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These properties can make it more suitable for specific applications compared to its shorter-chain analogs.
属性
CAS 编号 |
19990-01-3 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,5-di(pentan-3-yl)naphthalene |
InChI |
InChI=1S/C20H28/c1-5-15(6-2)17-11-9-14-20-18(16(7-3)8-4)12-10-13-19(17)20/h9-16H,5-8H2,1-4H3 |
InChI 键 |
IDMLDWLPJLKHOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=CC=CC2=C1C=CC=C2C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
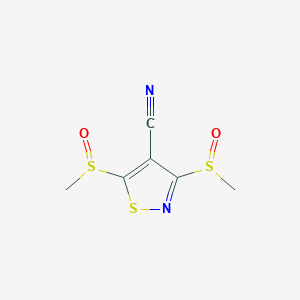
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
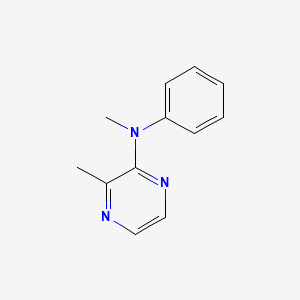
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
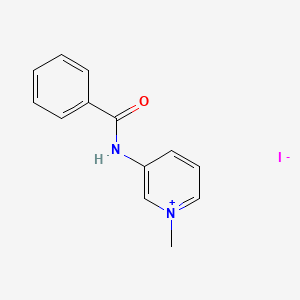
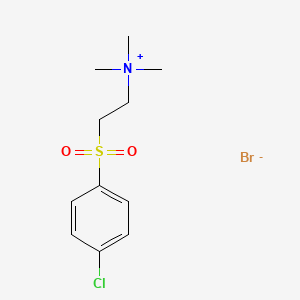
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
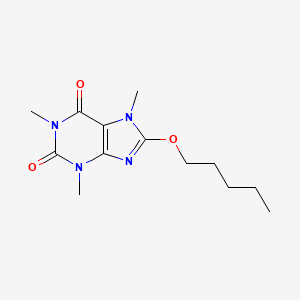
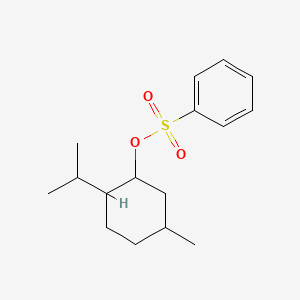

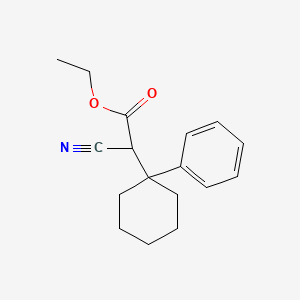
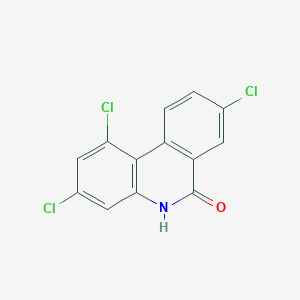
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
